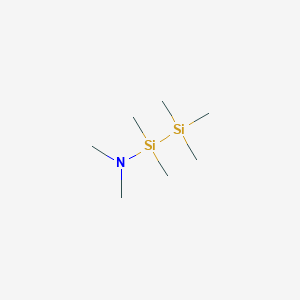
N,N-Dimethylaminopentamethyldisilane
Descripción general
Descripción
N,N-Dimethylaminopentamethyldisilane is a chemical compound with the formula C7H21NSi2. It is a liquid substance that is used as a chemical intermediate, primarily for research purposes .
Synthesis Analysis
The synthesis of N,N-Dimethylaminopentamethyldisilane involves a three-step process. The first step is a reducing coupling reaction of trimethyl chlorosilane with a mixture of metal lithium in tetrahydrofuran, producing hexamethyl disilane. The second step involves a demethylation/chlorination reaction of hexamethyl disilane with chloroacetyl under the catalysis of absolute aluminium chloride to produce pentamethyl chlorodisilane. The final step is an ammoniation reaction of pentamethyl chlorodisilane with dimethylamine in petroether to obtain N,N-Dimethylaminopentamethyldisilane .Molecular Structure Analysis
The molecular structure of N,N-Dimethylaminopentamethyldisilane contains a total of 30 bonds, including 9 non-hydrogen bonds and 2 rotatable bonds .Physical And Chemical Properties Analysis
N,N-Dimethylaminopentamethyldisilane is a clear liquid with an acrid, amine-like odor. It has a molecular mass of 175.42 g/mol. It is highly flammable and can cause skin and eye irritation .Aplicaciones Científicas De Investigación
Chemical Reactivity
- Scientific Field : Organic Chemistry
- Application Summary : N,N-dimethylenamino ketones, which are similar to N,N-Dimethylaminopentamethyldisilane, are used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives . These N,N-dimethyl analogues have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .
- Results or Outcomes : The outcomes of using these compounds include the creation of a broad range of heterocyclic and fused heterocyclic derivatives. These derivatives have shown potential in the field of biomedical applications .
Preparation Process
- Scientific Field : Chemical Engineering
- Application Summary : N,N-Dimethylaminopentamethyldisilane is prepared through a three-step process involving reducing coupling reaction, demethylation/chlorination reaction, and ammoniation reaction .
- Methods of Application : The preparation process includes reducing coupling reaction of trimethyl chlorosilane with a mixture of metal lithium and recovered metal lithium in recovered tetrahydrofuran to produce hexamethyl disilane. This is followed by a demethylation/chlorination reaction of hexamethyl disilane with chloroacetyl under the catalysis of absolute aluminium chloride to produce pentamethyl chlorodisilane. Finally, an ammoniation reaction of pentamethyl chlorodisilane with dimethylamine in petroether is carried out to obtain N,N-dimethylamino-pentamethyldisilane .
- Results or Outcomes : The total yield of this process is reported to be between 37-50% .
Synthons for Various Heterocycles
- Scientific Field : Organic Chemistry
- Application Summary : N,N-dimethylenamino ketones, which are similar to N,N-Dimethylaminopentamethyldisilane, are used as synthons for various heterocycles . These compounds are used in the preparation of acyclic and carbocyclic compounds as well as a broad range of heterocyclic and fused heterocyclic derivatives .
- Results or Outcomes : The outcomes of using these compounds include the creation of a broad range of heterocyclic and fused heterocyclic derivatives. These derivatives have shown potential in the field of biomedical applications .
Safety And Hazards
N,N-Dimethylaminopentamethyldisilane is classified as a flammable liquid, and it can cause skin and eye irritation. It is recommended to wear protective gloves, clothing, and eye/face protection when handling this substance. In case of fire, water spray, foam, carbon dioxide, or dry chemical extinguishers should be used .
Propiedades
IUPAC Name |
N-[dimethyl(trimethylsilyl)silyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H21NSi2/c1-8(2)10(6,7)9(3,4)5/h1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTCBXOCUPSOGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C)(C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H21NSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370000 | |
| Record name | N,N-DIMETHYLAMINOPENTAMETHYLDISILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethylaminopentamethyldisilane | |
CAS RN |
26798-98-1 | |
| Record name | N,N-DIMETHYLAMINOPENTAMETHYLDISILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



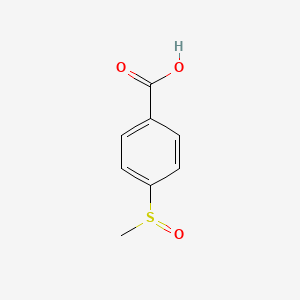
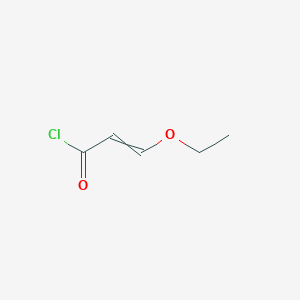
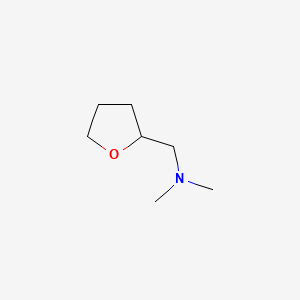
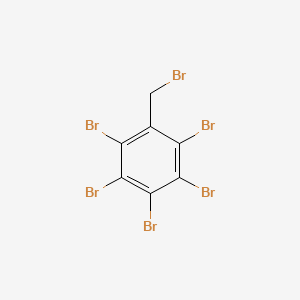
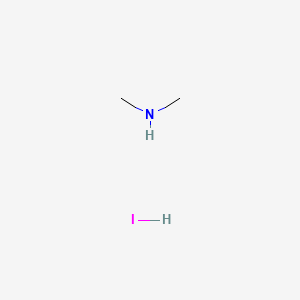
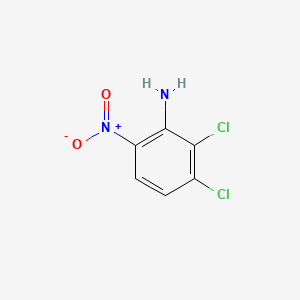
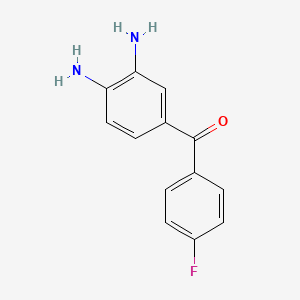
![2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethanethiol](/img/structure/B1587163.png)
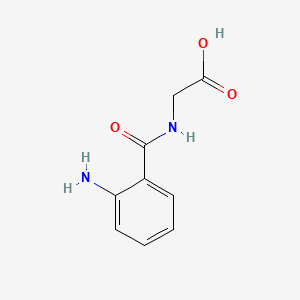
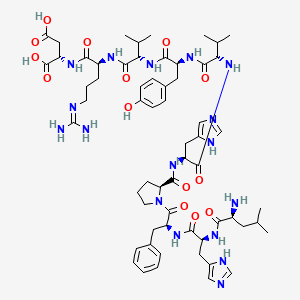
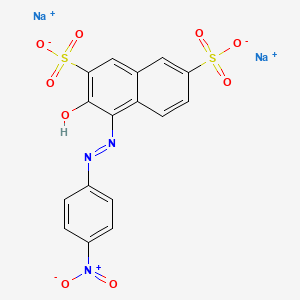
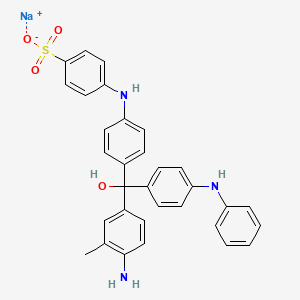
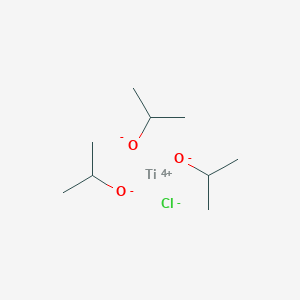
![(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide](/img/structure/B1587171.png)